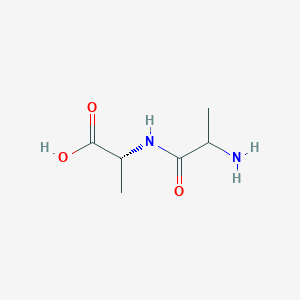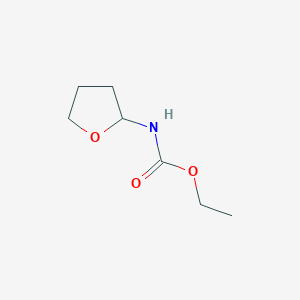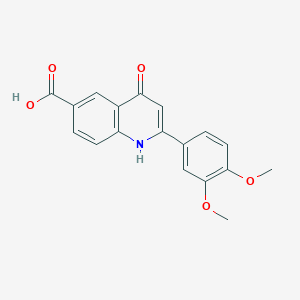![molecular formula C12H8N4O4 B12903373 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-69-1](/img/structure/B12903373.png)
3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by the presence of an isoxazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up processes apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the molecule.
Applications De Recherche Scientifique
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and is being studied for its pharmacological properties.
Agrochemistry: It has pesticidal activity and can act as a herbicide antidote.
Biological Studies: The compound is used in research to understand its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole and pyridazine rings contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: An electron-rich azole with an oxygen atom next to the nitrogen.
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-Methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its fused isoxazole-pyridazine structure, which imparts distinct chemical and biological properties. Its combination of a nitro group and heterocyclic rings makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
923569-69-1 |
|---|---|
Formule moléculaire |
C12H8N4O4 |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
3-methyl-7-(4-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-2-4-8(5-3-7)16(18)19/h2-5H,1H3,(H,14,17) |
Clé InChI |
SBEIBPIULUONGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=O)NN=C2C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

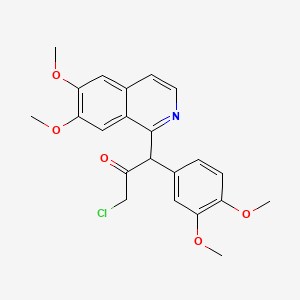
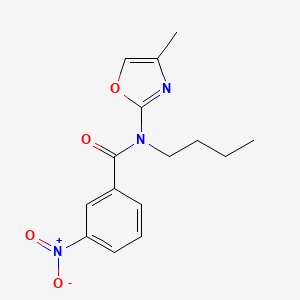
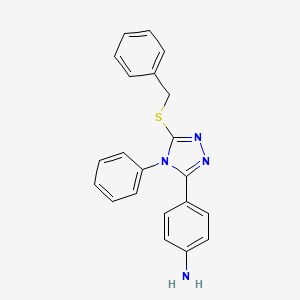

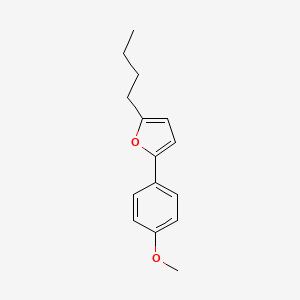
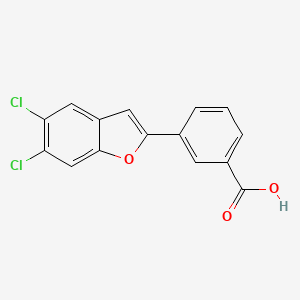
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
